molecular formula C6H10F3N B12843150 (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine

Cat. No.: B12843150
M. Wt: 153.15 g/mol
InChI Key: PTXOIRIEXVHPML-YFKPBYRVSA-N
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Description

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine: is a chiral compound that features a pyrrolidine ring substituted with a trifluoroethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions can yield the desired product.

    Chiral Resolution: The chiral center at the third position can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Chemistry: To enhance efficiency and scalability.

    Catalysis: Using chiral catalysts to ensure enantioselectivity.

    Purification: Employing techniques such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the trifluoroethyl group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with modified trifluoroethyl groups.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

Industry

    Materials Science: Used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Trifluoroethyl Group : The presence of the trifluoroethyl group imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity.
  • Chirality : The specific (3S) configuration provides enantioselectivity, which is crucial in asymmetric synthesis and drug development.

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m0/s1

InChI Key

PTXOIRIEXVHPML-YFKPBYRVSA-N

Isomeric SMILES

C1CNC[C@@H]1CC(F)(F)F

Canonical SMILES

C1CNCC1CC(F)(F)F

Origin of Product

United States

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